molecular formula C14H14N2S B14373083 N,N-Dimethyl-10H-phenothiazin-2-amine CAS No. 92192-93-3

N,N-Dimethyl-10H-phenothiazin-2-amine

Cat. No.: B14373083
CAS No.: 92192-93-3
M. Wt: 242.34 g/mol
InChI Key: YCFJVFNYWSEEJT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-10H-phenothiazin-2-amine: is a phenothiazine derivative known for its diverse applications in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its tricyclic structure, which includes two benzene rings joined by a para-thiazine ring. It is commonly used as an antihistamine and antiemetic medication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-10H-phenothiazin-2-amine typically involves the alkylation of phenothiazine with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-10H-phenothiazin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall structure of the compound .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions involve the replacement of functional groups with other substituents. Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-Dimethyl-10H-phenothiazin-2-amine has a wide range of scientific research applications:

Properties

CAS No.

92192-93-3

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

N,N-dimethyl-10H-phenothiazin-2-amine

InChI

InChI=1S/C14H14N2S/c1-16(2)10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)17-14/h3-9,15H,1-2H3

InChI Key

YCFJVFNYWSEEJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)SC3=CC=CC=C3N2

Origin of Product

United States

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